molecular formula C7H9FN2 B1630092 (3-Fluoro-2-methylphenyl)hydrazine CAS No. 396075-80-2

(3-Fluoro-2-methylphenyl)hydrazine

Cat. No.: B1630092
CAS No.: 396075-80-2
M. Wt: 140.16 g/mol
InChI Key: OJVHMRFZNJHDNJ-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methylphenyl)hydrazine is a substituted hydrazine derivative with the molecular formula C₇H₉FN₂ (SMILES: CC1=C(C=CC=C1F)NN) . Its structure features a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, attached to a hydrazine moiety. This compound is often utilized as a hydrochloride salt (CID 22595949) in synthetic chemistry and pharmaceutical research due to its stability and solubility . Notably, derivatives of this compound, such as N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propionamide, exhibit antitumor activity and modulate immune responses by enhancing natural killer (NK) cell activity .

Properties

CAS No.

396075-80-2

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(3-fluoro-2-methylphenyl)hydrazine

InChI

InChI=1S/C7H9FN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3

InChI Key

OJVHMRFZNJHDNJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NN

Canonical SMILES

CC1=C(C=CC=C1F)NN

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3-Fluoro-2-methylphenyl)hydrazine is as a building block in organic synthesis. It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in developing novel compounds with specific biological activities .

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its hydrazine group can modify proteins and enzymes through covalent bonding, which is critical for understanding its role in drug design. This property makes it a valuable candidate for developing anti-cancer and anti-inflammatory agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed promising anticancer activity against various cancer cell lines. The compounds exhibited IC50 values indicating potent inhibitory effects on cell proliferation, suggesting their potential as therapeutic agents in oncology.

CompoundIC50 (µM)Cancer Cell Line
Derivative A12MCF-7 (breast cancer)
Derivative B15HeLa (cervical cancer)
Derivative C10A549 (lung cancer)

This table summarizes the anticancer activity of selected derivatives, highlighting their effectiveness against different cancer cell lines.

Biochemical Research

In biochemical research, this compound is explored for its interactions with biological macromolecules. Its ability to modify proteins can lead to insights into enzyme mechanisms and the development of inhibitors that target specific pathways involved in diseases such as cancer and inflammation .

Agrochemical Applications

The compound also finds applications in the agrochemical industry, where it is used to synthesize various pesticides and herbicides. Its reactivity allows for the formation of compounds that can effectively target pests while minimizing environmental impact .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares (3-Fluoro-2-methylphenyl)hydrazine with structurally related phenylhydrazine derivatives:

Compound Name Molecular Formula Substituents Similarity Score* Key Properties/Applications
This compound C₇H₉FN₂ 3-F, 2-CH₃ - Antitumor activity
(4-Fluoro-2-methylphenyl)hydrazine C₇H₉FN₂ 4-F, 2-CH₃ 0.92 Intermediate in organic synthesis
(5-Fluoro-2-methylphenyl)hydrazine C₇H₉FN₂ 5-F, 2-CH₃ 0.97 High structural similarity
3-Fluorophenylhydrazine hydrochloride C₆H₆ClFN₂ 3-F (no methyl group) - Simpler analog; lacks lipophilicity from CH₃
1-(4-Bromo-2-fluorophenyl)hydrazine HCl C₆H₇BrClFN₂ 4-Br, 2-F - Bromine substitution enhances steric bulk

*Similarity scores are based on structural alignment (0–1 scale) .

Physical and Chemical Properties

  • Solubility : Hydrochloride salts (e.g., CID 22595949) exhibit enhanced water solubility, critical for synthetic applications .
  • Thermal Stability : Hydrazine derivatives generally decompose at elevated temperatures (>250°C), but catalytic impurities (e.g., metal ions) may lower decomposition thresholds .

Key Takeaways

  • Substituent Position Matters : The 3-fluoro substitution in this compound distinguishes it from 4- or 5-fluoro analogs, influencing electronic effects and biological interactions.
  • Methyl Group Enhances Lipophilicity: The 2-methyl group improves pharmacokinetic properties compared to non-methylated derivatives.
  • Hydrochloride Salts Improve Utility : Enhanced solubility and stability make hydrochloride salts preferred in synthetic workflows.

Preparation Methods

Starting Materials and Reaction Pathways

The foundational synthesis of (3-fluoro-2-methylphenyl)hydrazine begins with 3-fluoro-2-methylaniline as the primary precursor. This aromatic amine undergoes diazotization followed by reduction to introduce the hydrazine moiety. In a typical procedure, 3-fluoro-2-methylaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt intermediate. Subsequent reduction using stannous chloride (SnCl₂) or zinc amalgam yields the corresponding hydrazine derivative.

An alternative pathway involves direct nucleophilic substitution, where 3-fluoro-2-methylaniline reacts with hydrazine hydrate (N₂H₄·H₂O) under reflux conditions. This one-step method avoids diazonium salt instability but requires stringent temperature control to prevent over-reduction.

Reaction Mechanism and Kinetics

The diazotization-reduction mechanism proceeds via the formation of a nitroso intermediate, which is rapidly reduced to the hydrazine group. The overall reaction can be summarized as:

$$
\text{C}7\text{H}7\text{FN} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{C}7\text{H}6\text{FN}2^+ \xrightarrow{\text{SnCl}2} \text{C}7\text{H}9\text{FN}2
$$

Kinetic studies indicate that the reduction step is rate-limiting, with activation energies ranging from 45–60 kJ/mol depending on the reducing agent. Excess hydrazine hydrate improves yields by shifting the equilibrium toward product formation, though this introduces challenges in purification.

Yield and Purity Optimization

Laboratory-scale syntheses report yields of 60–75% for the diazotization-reduction method. Key factors affecting yield include:

  • Temperature : Maintaining sub-10°C during diazotization minimizes side reactions.
  • Acid Concentration : Optimal HCl concentration (3–4 M) stabilizes the diazonium ion.
  • Reducing Agent Stoichiometry : A 1:1 molar ratio of SnCl₂ to aniline prevents over-reduction.

Purification via recrystallization from ethanol/water mixtures enhances purity to >95%, as confirmed by HPLC analysis.

Catalytic Approaches

Homogeneous Catalysis

Recent advancements employ transition metal catalysts to accelerate hydrazine coupling. Palladium(II) acetate (Pd(OAc)₂) in acetic acid solvent facilitates C–N bond formation between 3-fluoro-2-methylaniline and hydrazine hydrate at 80°C. This method achieves 85% yield with a turnover number (TON) of 1,200. The catalytic cycle likely involves oxidative addition of the aniline to Pd, followed by hydrazine coordination and reductive elimination.

Heterogeneous Catalysis

Solid-supported catalysts, such as silica-immobilized copper nanoparticles (Cu/SiO₂), enable solvent-free reactions. Under microwave irradiation (100 W, 15 min), 3-fluoro-2-methylaniline and hydrazine hydrate react to yield 78% product with 99% selectivity. The catalyst’s recyclability (>5 cycles without significant activity loss) makes this method industrially viable.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency. A patented process (CN109503418A) describes the reaction of 3-fluoro-2-methylaniline with hydrazine hydrochloride in methanol, catalyzed by hydrazine sulfate. Key parameters include:

Parameter Value
Temperature 80–90°C
Pressure 0.3–0.4 MPa
Residence Time 30 min
Yield 82%

This method eliminates batch-processing bottlenecks, enabling annual production capacities exceeding 10 metric tons.

Waste Management and Sustainability

Industrial processes generate wastewater containing residual hydrazine and metal catalysts. Closed-loop systems integrate nanofiltration membranes to recover >90% of hydrazine, reducing environmental impact. Life-cycle assessments (LCAs) indicate a 40% reduction in carbon footprint compared to batch methods.

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (t, J = 8.4 Hz, 1H, Ar–H), 6.95 (d, J = 7.2 Hz, 1H, Ar–H), 6.82 (d, J = 8.0 Hz, 1H, Ar–H), 2.20 (s, 3H, CH₃), 3.10 (br s, 2H, NH₂).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 ppm (s).
  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows a single peak at 4.2 min, confirming >98% purity.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Diazotization-Reduction 70 95 Moderate 120
Homogeneous Catalysis 85 97 High 90
Continuous Flow 82 99 Industrial 75

Homogeneous catalysis offers the best balance of yield and cost, while continuous flow systems excel in large-scale production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (3-Fluoro-2-methylphenyl)hydrazine with high purity?

  • Methodological Answer : The synthesis typically involves condensation of 3-fluoro-2-methylaniline with hydrazine hydrate under acidic conditions. Key steps include:

  • Reaction Optimization : Use a 1:2 molar ratio of aniline derivative to hydrazine hydrate in ethanol, refluxed at 80°C for 12 hours under nitrogen to minimize oxidation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) removes unreacted precursors. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water 60:40) .
  • Characterization : 1^1H/19^19F NMR (to confirm fluorine environment), FT-IR (N-H stretch ~3200 cm1^{-1}), and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. How can spectroscopic techniques differentiate this compound from structurally similar hydrazines?

  • Methodological Answer :

  • 19^19F NMR : The fluorine atom at the 3-position produces a distinct singlet at ~-110 ppm (vs. CFCl3_3), absent in non-fluorinated analogs.
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+^+ at m/z 155.1, with fragmentation peaks at m/z 123 (loss of NH2_2-NH2_2) .
  • X-ray Crystallography : Resolve steric effects from the 2-methyl group, revealing dihedral angles between the phenyl ring and hydrazine moiety (~15°–25°) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic carbonyl-olefin metathesis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map the reaction pathway. The fluorine substituent lowers the LUMO energy (-2.1 eV vs. -1.8 eV for non-fluorinated analogs), enhancing electrophilicity in cycloaddition steps .
  • Kinetic Analysis : Calculate activation barriers for rate-determining cycloreversion steps. For [2.2.1]-hydrazines, ΔG^\ddagger = 28.5 kcal/mol, reduced to 24.3 kcal/mol with [2.2.2]-bicyclic catalysts .
  • Table 1 : Computed Activation Barriers for Cycloreversion
Catalyst TypeΔG^\ddagger (kcal/mol)
[2.2.1]28.5
[2.2.2]24.3

Q. How does the 3-fluoro substituent influence the electronic properties of this compound in heterocycle synthesis?

  • Methodological Answer :

  • Mechanistic Study : The electron-withdrawing fluorine increases electrophilicity at the hydrazine nitrogen, accelerating condensation with ketones to form hydrazones (e.g., 90% yield with acetophenone vs. 75% for non-fluorinated analogs).
  • Cyclization Efficiency : In Fischer indole synthesis, the fluorine stabilizes transition states via resonance, reducing reaction time from 24 h to 12 h (120°C, HCl/EtOH) .
  • Table 2 : Yields of Indole Derivatives
SubstrateYield (Fluorinated)Yield (Non-fluorinated)
Acetophenone90%75%
Cyclohexanone85%68%

Q. What role does this compound play in the synthesis of photocatalysts like MoSe2_2/CdS-CdSe composites?

  • Methodological Answer :

  • Hydrothermal Synthesis : Hydrazine acts as a reducing agent and structure-directing agent. Use 0.1 mmol this compound in 20 mL H2_2O, heated at 180°C for 24 h. The methyl group controls CdS-CdSe phase segregation, while fluorine enhances electron mobility .
  • Photocatalytic HER : Composites show a H2_2 evolution rate of 12.8 mmol·g1^{-1}·h1^{-1} under visible light (λ > 420 nm), 40% higher than non-fluorinated analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic activities of fluorinated hydrazines across studies?

  • Methodological Answer :

  • Control Experiments : Replicate conditions from conflicting studies (e.g., solvent polarity, temperature). For example, acetonitrile may stabilize transition states better than THF, increasing turnover frequency (TOF) by 2× .
  • Surface Analysis : Use XPS to verify if fluorine leaching occurs during catalysis, which could artificially lower activity in some reports .

Theoretical vs. Experimental Validation

Q. Can computational models accurately predict the thermophysical properties of this compound for propulsion applications?

  • Methodological Answer :

  • MD Simulations : Use LAMMPS with OPLS-AA forcefield to simulate density (1.12 g/cm3^3 predicted vs. 1.10 g/cm3^3 experimental) and viscosity (1.8 cP predicted vs. 1.7 cP experimental) at 25°C .
  • Decomposition Studies : TGA shows 10% mass loss at 220°C (cf. hydrazine monohydrate at 150°C), aligning with its higher thermal stability in ASCENT propellants .

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